Dimethyl cyclohexane-1,3-dicarboxylate

概要

説明

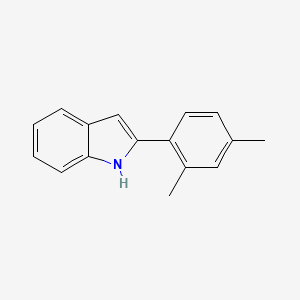

Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a cyclohexane-based organic compound that has been used in a variety of scientific research applications. DMCD is a versatile molecule that is relatively easy to synthesize and has a wide range of applications in biochemistry, physiology, and other scientific disciplines.

科学的研究の応用

Catalytic Performance in Hydrogenation

Dimethyl cyclohexane-1,3-dicarboxylate is used in catalysis, particularly in the hydrogenation process. A study by Zhang, Fan, and Li (2013) demonstrated its use in the gas-phase hydrogenation to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This process achieved a 100% conversion rate with 99.8% selectivity, highlighting its efficiency in catalytic reactions (Zhang, Fan, & Li, 2013).

Applications in Organic Synthesis

The compound has applications in organic synthesis. Ogawa et al. (1986) found that cyclohexane alcohols can be converted to methyl ethers using a combination of dimethyl sulfate and alumina. This indicates its utility in producing specific organic compounds, such as monomethyl ethers and esters, with high selectivity (Ogawa et al., 1986).

Chemical Ionization and Collision Induced Dissociation

Etinger, Idina, and Mandelbaum (1993) studied the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation. They found that dimethyl and diethyl esters of these acids exhibit specific ionization and dissociation behaviors, providing insights into the conformational effects in gas-phase cations (Etinger, Idina, & Mandelbaum, 1993).

Conformational Studies and Mannosidase Stability

Mari et al. (2004) conducted synthesis and conformational studies on a mimic of 1,2-mannobioside using this compound. Their research provided insights into the mimic's structural characteristics and its higher stability compared to natural mannobioside, which has implications for biochemical applications (Mari et al., 2004).

Photochemical Dynamics Analysis

The photochemical dynamics of dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate were analyzed by Liu et al. (2010), providing valuable insights into the molecule's behavior under specific spectroscopic conditions. This kind of analysis is crucial in understanding the photodynamics of similar compounds in various solutions (Liu et al., 2010).

Synthesis and Polymerization

Corfield and Crawshaw (1971) described the synthesis of cis-1,3-diformylcyclohexane from the dimethyl ester of cyclohexane-cis-1,3-dicarboxylic acid. This work contributes to the field of polymer science, particularly in the synthesis and polymerization of cyclohexane derivatives (Corfield & Crawshaw, 1971).

作用機序

Mode of Action

It is known to participate in cycloaddition reactions

Biochemical Pathways

It is known that similar compounds, such as triketones, inhibit p-hydroxyphenylpyruvatedioxygenase (hppd), a key enzyme in plants . This enzyme breaks down the amino acid tyrosine into components used by plants to create necessary molecules .

Pharmacokinetics

Some thermophysical properties such as density, refractive index, and enthalpy of formation have been evaluated .

Result of Action

It has been suggested that similar compounds may have herbicidal properties .

Action Environment

It is known that environmental factors can significantly impact the effectiveness and behavior of similar compounds .

特性

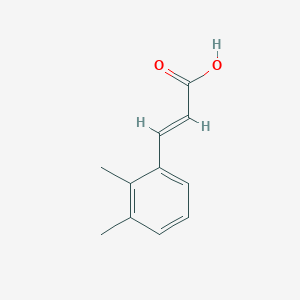

IUPAC Name |

dimethyl cyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUOYGUOKMUSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905266 | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6998-82-9, 10021-92-8 | |

| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)

![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)